molecular formula C18H16O5 B3057880 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one CAS No. 859671-65-1

3-(2,4-Dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one

Cat. No. B3057880
CAS RN: 859671-65-1
M. Wt: 312.3 g/mol
InChI Key: AFZIHZNCRBQCOP-UHFFFAOYSA-N
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Description

The compound “3-(2,4-Dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one” is a chromenone derivative. Chromenones are a type of organic compound characterized by a fused ring structure consisting of a benzene ring and a pyrone ring . The presence of the dimethoxyphenyl group suggests that it has two methoxy (OCH3) substituents on the phenyl ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves the formation of the chromenone core, followed by the attachment of the dimethoxyphenyl group. This could potentially be achieved through a series of organic reactions including condensation, methylation, and aromatic substitution .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the chromenone core, with a dimethoxyphenyl group attached at the 3-position, a hydroxy group at the 7-position, and a methyl group at the 4-position of the chromenone ring .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The hydroxy group might be involved in condensation or redox reactions. The methoxy groups on the phenyl ring could potentially undergo demethylation under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the hydroxy and methoxy groups) would influence its properties .

Scientific Research Applications

Anticancer Properties

The compound’s structural features make it a promising candidate for cancer research. Its potential mechanisms include inhibition of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), which plays a crucial role in cancer cell survival and proliferation. Researchers are exploring its use as an NF-κB inhibitor in anticancer drug development .

Safety and Hazards

As with any chemical compound, handling “3-(2,4-Dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one” would require appropriate safety measures. It’s important to use personal protective equipment and follow standard safety protocols when handling this compound .

properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-10-13-6-4-11(19)8-16(13)23-18(20)17(10)14-7-5-12(21-2)9-15(14)22-3/h4-9,19H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZIHZNCRBQCOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00422203
Record name 3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00422203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

859671-65-1
Record name 3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00422203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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